![molecular formula C18H18N2O B11601500 1-(1,2-Dimethyl-1H-indol-3-yl)-2-phenyl-ethanone oxime](/img/structure/B11601500.png)
1-(1,2-Dimethyl-1H-indol-3-yl)-2-phenyl-ethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Dimethyl-1H-indol-3-yl)-2-phenyl-ethanone oxime is a chemical compound with the molecular formula C18H18N2O It is characterized by the presence of an indole ring substituted with dimethyl groups, a phenyl group, and an oxime functional group
Vorbereitungsmethoden
The synthesis of 1-(1,2-Dimethyl-1H-indol-3-yl)-2-phenyl-ethanone oxime typically involves the reaction of 1-(1,2-Dimethyl-1H-indol-3-yl)-2-phenyl-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired oxime compound .
Analyse Chemischer Reaktionen
1-(1,2-Dimethyl-1H-indol-3-yl)-2-phenyl-ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(1,2-Dimethyl-1H-indol-3-yl)-2-phenyl-ethanone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(1,2-Dimethyl-1H-indol-3-yl)-2-phenyl-ethanone oxime is not well-documented. like other oxime compounds, it may interact with biological targets through the formation of hydrogen bonds and other non-covalent interactions. The specific molecular targets and pathways involved would depend on the context of its application, such as its use in drug development or as a chemical intermediate .
Vergleich Mit ähnlichen Verbindungen
1-(1,2-Dimethyl-1H-indol-3-yl)-2-phenyl-ethanone oxime can be compared with other similar compounds, such as:
1-(1,2-Dimethyl-1H-indol-3-yl)-2-phenyl-ethanone: The parent ketone compound without the oxime group.
1-(1,2-Dimethyl-1H-indol-3-yl)-2-phenyl-ethanone hydrazone: A related compound where the oxime group is replaced with a hydrazone group.
1-(1,2-Dimethyl-1H-indol-3-yl)-2-phenyl-ethanone semicarbazone: Another derivative with a semicarbazone group instead of the oxime.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C18H18N2O |
---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(NE)-N-[1-(1,2-dimethylindol-3-yl)-2-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C18H18N2O/c1-13-18(15-10-6-7-11-17(15)20(13)2)16(19-21)12-14-8-4-3-5-9-14/h3-11,21H,12H2,1-2H3/b19-16+ |
InChI-Schlüssel |
RRAAQXQHFOUAMU-KNTRCKAVSA-N |
Isomerische SMILES |
CC1=C(C2=CC=CC=C2N1C)/C(=N/O)/CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=NO)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.